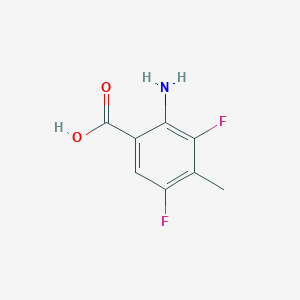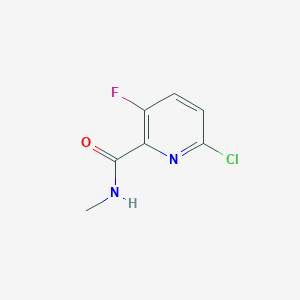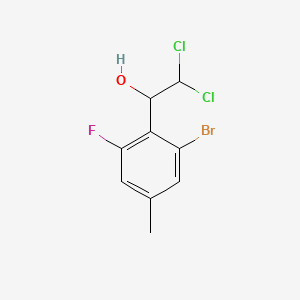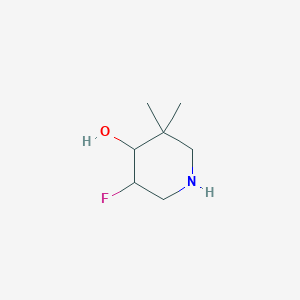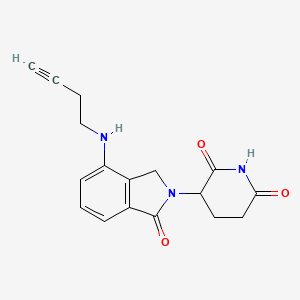
Lenalidomide-C2-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lenalidomide-C2-alkyne is a derivative of lenalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide itself is an analog of thalidomide, designed to enhance its therapeutic effects while minimizing adverse effects. The addition of an alkyne group to lenalidomide introduces unique chemical properties that can be exploited for various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-C2-alkyne typically involves the modification of the lenalidomide molecule to introduce the alkyne group. One common method involves the bromination of methyl 2-methyl-3-nitrobenzoate, followed by cyclization with 3-aminopiperidine-2,6-dione to form the lenalidomide precursor. The alkyne group can then be introduced through a series of reactions involving appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes the use of green chemistry principles to minimize environmental impact and the implementation of continuous flow processes to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-C2-alkyne undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the alkyne group to yield alkenes or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include sodium acetylide, hydrogen gas with palladium catalysts, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield carbonyl compounds, while reduction can produce alkenes or alkanes .
Scientific Research Applications
Lenalidomide-C2-alkyne has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of protein interactions and cellular pathways.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Lenalidomide-C2-alkyne involves its interaction with molecular targets such as cereblon, a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of specific proteins, which can modulate various cellular pathways. The alkyne group may enhance these interactions by providing additional binding sites or altering the compound’s conformation .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another analog of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-C2-alkyne is derived
Uniqueness
This compound is unique due to the presence of the alkyne group, which introduces additional chemical reactivity and potential for modification. This makes it a valuable tool for chemical biology and medicinal chemistry research, as it can be used to probe biological systems and develop new therapeutic agents .
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
3-[7-(but-3-ynylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H17N3O3/c1-2-3-9-18-13-6-4-5-11-12(13)10-20(17(11)23)14-7-8-15(21)19-16(14)22/h1,4-6,14,18H,3,7-10H2,(H,19,21,22) |
InChI Key |
KGRRSLOGXAKFHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


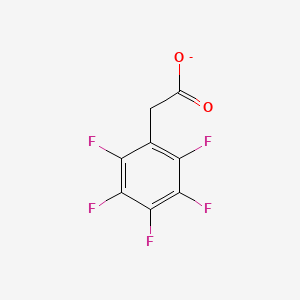

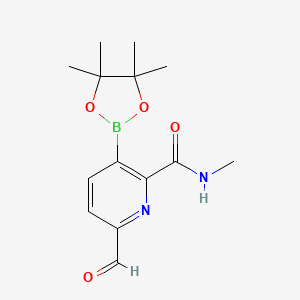


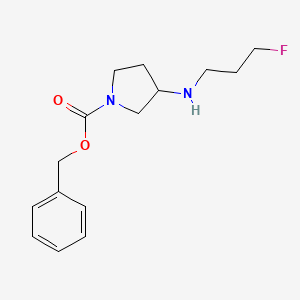
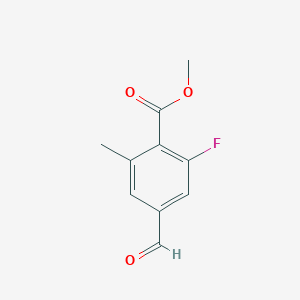

![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
